Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate
Description
Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate is a β-diketo ester characterized by a halogenated aromatic ring and a reactive dioxobutanoate backbone. Its molecular formula is C₁₁H₇Cl₂FO₄ (molecular weight: ~306.09 g/mol), featuring a 4-chloro-2-fluorophenyl substituent at the γ-position of the dioxobutanoate ester . This compound is utilized in organic synthesis and pharmaceutical intermediates due to its electrophilic diketone moiety, which participates in cyclocondensation and nucleophilic addition reactions.
Properties
IUPAC Name |
methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHOUXWFAHCIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
Organic Synthesis
Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Esterification reactions : The compound can be synthesized through the esterification of 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of acid catalysts like sulfuric acid.
- Synthesis of biologically active compounds : It can be used to create derivatives with enhanced pharmacological properties.
Biological Studies
The compound's ability to interact with biological systems makes it a candidate for various biological studies:
- Enzyme-catalyzed reactions : this compound can be employed to investigate enzyme mechanisms and kinetics due to its ester functionality.
- Pharmacological research : Its derivatives may exhibit significant biological activities, including antimicrobial and anticancer properties .
Industrial Applications
In industrial settings, the compound is utilized in the manufacture of specialty chemicals and materials. Its structural characteristics allow it to be involved in the production of:
- Agrochemicals : Compounds derived from this compound may serve as active ingredients in pesticides or herbicides.
- Pharmaceuticals : The compound's derivatives are being explored for their potential therapeutic effects, particularly in targeting specific diseases.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Pharmaceutical Development : Research indicates that derivatives of this compound show promise as anti-cancer agents due to their ability to inhibit specific tumor growth pathways .
- Agricultural Chemistry : Compounds derived from this structure have been tested for efficacy against common agricultural pests, demonstrating significant bioactivity that could lead to new pest control solutions .
- Material Science : The compound's properties are being investigated for use in developing new materials with enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoic acid, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Halogen Position and Type: The 4-chloro-2-fluorophenyl group in the parent compound balances electron-withdrawing effects (Cl, F) and steric accessibility, favoring nucleophilic attacks at the diketone . Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (two Cl atoms) exhibits higher lipophilicity, making it suitable for hydrophobic environments in agrochemical formulations . Fluorine-Substituted Analogs: Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate (CAS 608536-99-8) has stronger electron-withdrawing effects, accelerating keto-enol tautomerism but reducing thermal stability .
Ester Group Influence
- Methyl vs. Ethyl Esters: Methyl esters (e.g., parent compound) generally have lower molecular weights and higher volatility compared to ethyl analogs. Ethyl esters (e.g., Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate) offer improved solubility in non-polar solvents, advantageous in industrial-scale extractions .
Commercial Availability and Pricing
- Parent Compound : Scarce commercial availability; custom synthesis is typical (e.g., Enamine Ltd.) .
- Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate: Priced at $208/g (Santa Cruz Biotechnology), reflecting the cost of fluorinated intermediates .
- Ethyl Analogs: Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate is supplied by 5 vendors, with pricing influenced by chlorine content .
Biological Activity
Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate, also known by its CAS number 2411255-85-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₉ClF O₄
- Molecular Weight : 258.63 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 336.9 ± 22.0 °C at 760 mmHg
- Flash Point : 152.4 ± 17.2 °C
Research indicates that this compound may exhibit its biological activity through several mechanisms:
- Antiproliferative Effects : Similar compounds have shown activity against various cancer cell lines by inducing apoptosis and blocking cell cycle progression at specific phases (e.g., G2/M phase) .
- Enzyme Inhibition : The compound may interact with certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
- Receptor Binding : Preliminary studies suggest that the compound may have affinity for specific receptors, influencing physiological responses related to stress and metabolism .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Induces apoptosis in cancer cells | |
| Enzyme Interaction | Potential inhibition of metabolic enzymes | |
| Receptor Affinity | Possible binding to CRF receptors |
Case Studies
- Cancer Cell Lines : A study evaluated the effects of various derivatives of dioxobutanoate compounds on cancer cell lines, demonstrating significant antiproliferative activity and apoptosis induction in treated cells compared to controls .
- Metabolic Stability : Research on similar compounds highlighted their metabolic pathways and stability in human liver microsomes, indicating that structural modifications could enhance or reduce their biological activity .
- Toxicological Assessments : Toxicity studies have shown that exposure to certain chlorinated compounds can lead to adverse health effects, including hematuria and other symptoms associated with urinary tract irritation . While specific data on this compound toxicity is limited, caution is advised based on the behavior of structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
